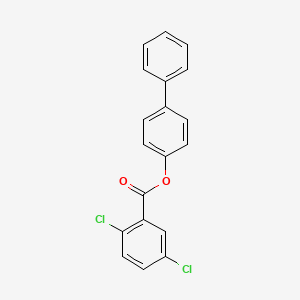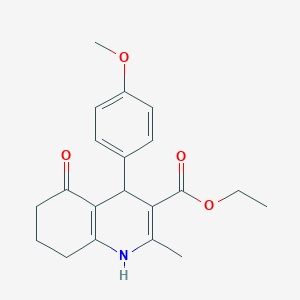
4-biphenylyl 2,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-biphenylyl 2,5-dichlorobenzoate, commonly known as BPDCB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDCB is a member of the benzoate ester family and is widely used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of BPDCB is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage to cells. BPDCB has also been shown to inhibit the growth of certain bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
BPDCB has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, as well as improve insulin sensitivity and glucose metabolism. BPDCB has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPDCB has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. BPDCB is also stable and has a long shelf life, allowing for easy storage and transport. However, BPDCB has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of BPDCB. One area of interest is the development of new drugs and therapies based on BPDCB's antioxidant and antibacterial properties. Another area of interest is the use of BPDCB as a catalyst in various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of BPDCB and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of BPDCB can be achieved through a simple reaction between 4-biphenylylcarbinol and 2,5-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and has a high yield, making it an efficient method for the preparation of BPDCB.
Wissenschaftliche Forschungsanwendungen
BPDCB has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent antioxidant and antibacterial properties, making it a promising candidate for the development of new drugs and therapies. BPDCB has also been studied for its potential use as a corrosion inhibitor, as well as a catalyst in various chemical reactions.
Eigenschaften
IUPAC Name |
(4-phenylphenyl) 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c20-15-8-11-18(21)17(12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKOGAKJBLKNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl 2,5-dichlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5205564.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5205576.png)

![1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5205607.png)
![2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5205613.png)


![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)